![molecular formula C20H24N4O3S2 B2368028 4-(2-(4,5-diméthylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diéthylbenzènesulfonamide CAS No. 851980-34-2](/img/structure/B2368028.png)
4-(2-(4,5-diméthylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diéthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N4O3S2 and its molecular weight is 432.56. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
LNCaP (Prostate) | 20 | Cell cycle arrest |
Caco-2 (Colorectal) | 18 | Apoptotic pathway activation |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. In vitro studies have demonstrated that it can effectively reduce enzyme activity, suggesting its potential as a therapeutic agent .
Table 2: Enzyme Inhibition Potency
Enzyme | IC50 (µM) | Therapeutic Implication |
---|---|---|
α-Glucosidase | 12 | T2DM treatment |
Acetylcholinesterase | 10 | AD treatment |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression and metabolic disorders. These studies provide insights into the interactions at the molecular level, helping to identify key residues that contribute to binding efficacy .
Case Study: Anticancer Activity Evaluation
In a recent study, the compound was evaluated against several human cancer cell lines using the MTT assay to determine cell viability post-treatment. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 25 µM, correlating with increased concentrations of the compound.
Case Study: Enzyme Interaction Analysis
Another study focused on the interaction between this compound and α-glucosidase using kinetic assays. Results showed that the compound acts as a competitive inhibitor, suggesting that it could be developed into a drug candidate for managing blood sugar levels in diabetic patients.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For example, the inhibition of COX enzymes would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators .
Pharmacokinetics
Thiazole derivatives are generally known for their good solubility in alcohol and ether, and sparing solubility in organic solvents and dyes . This could potentially influence their bioavailability and distribution in the body.
Result of Action
For instance, inhibition of COX enzymes can lead to reduced inflammation due to decreased production of pro-inflammatory mediators .
Activité Biologique
The compound 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a thiazole-derived sulfonamide that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4,5-dimethylbenzo[d]thiazole with hydrazine derivatives followed by the introduction of a benzenesulfonamide moiety. The synthetic pathway can be summarized as follows:
- Formation of the hydrazone : Reacting 4,5-dimethylbenzo[d]thiazole with hydrazine.
- Carbonyl introduction : Adding a carbonyl group via acylation.
- Sulfonamide formation : Coupling with N,N-diethylbenzenesulfonamide.
This multi-step synthesis allows for the modification of various functional groups to enhance biological activity.
Anticancer Activity
Studies have shown that compounds structurally related to 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have demonstrated potent antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Data
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2b | T47D (Breast) | 2.3 | Apoptosis induction |
2c | MCF-7 (Breast) | 12.1 | Cell cycle arrest |
2j | HeLa (Cervical) | 16.0 | Inhibition of DNA synthesis |
These results indicate that modifications in the thiazole structure can lead to enhanced anticancer activity, particularly through mechanisms involving apoptosis and cell cycle disruption .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various pathogens. The results indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 20 |
Candida albicans | 15 |
The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways .
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives similar to our compound in a clinical setting. These studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models while maintaining low toxicity profiles in normal tissues .
Another study focused on the antimicrobial properties where a derivative was tested in vitro against multi-drug resistant strains, showing promising results that suggest potential for development into therapeutic agents for resistant infections .
Propriétés
IUPAC Name |
4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-10-8-15(9-11-16)19(25)22-23-20-21-18-14(4)13(3)7-12-17(18)28-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQARZLGTRPUNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.